molecular formula C14H21BrClNO B1441761 2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-33-5

2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441761
CAS No.: 1219981-33-5
M. Wt: 334.68 g/mol
InChI Key: AYAAGRJBGKNZKJ-UHFFFAOYSA-N
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Description

“2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219981-33-5 . It is stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. While the exact structure of “this compound” is not provided in the search results, similar compounds have complex structures that include bromine, methyl, and phenoxy groups .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine compounds are known to undergo nucleophilic aromatic substitution reactions. For example, the reaction of piperidine with nitroaromatic compounds has been studied to understand the mechanism of nucleophilic substitution in aromatic systems. Such reactions are fundamental in organic chemistry and pharmaceutical synthesis, providing pathways for the modification of aromatic compounds (F. Pietra & D. Vitali, 1972).

Environmental Impact of Phenolic Compounds

Research on parabens, which are phenolic compounds similar in some respects to the aromatic portion of the chemical , has highlighted their occurrence, fate, and behavior in aquatic environments. Understanding the environmental impact of these compounds is crucial for assessing their safety and regulatory compliance. Studies have shown that despite wastewater treatments, parabens persist in low concentrations in effluents, indicating the need for ongoing monitoring and potential environmental health assessments (Camille Haman et al., 2015).

DNA Interaction Studies

Compounds like Hoechst 33258, which contains a piperidine ring, are used as fluorescent DNA stains due to their ability to bind to the minor groove of double-stranded DNA. Such compounds are invaluable tools in cell biology for staining chromosomes, analyzing DNA content by flow cytometry, and studying the molecular interactions between small molecules and DNA. This research helps in the development of new drugs and in understanding the fundamental processes of life (U. Issar & R. Kakkar, 2013).

Sorption and Environmental Fate of Herbicides

The environmental fate and sorption behavior of phenoxy herbicides, which share structural similarities with the bromo-methylphenoxy portion of the compound, have been studied extensively. Understanding how these compounds interact with soil and water systems is essential for assessing their environmental impact and for developing remediation strategies. The research findings indicate that organic matter and iron oxides in soil are significant sorbents for these herbicides (D. Werner et al., 2012).

Properties

IUPAC Name

2-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-11-5-6-14(13(15)10-11)17-9-7-12-4-2-3-8-16-12;/h5-6,10,12,16H,2-4,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAAGRJBGKNZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-33-5
Record name Piperidine, 2-[2-(2-bromo-4-methylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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